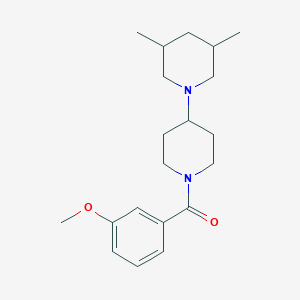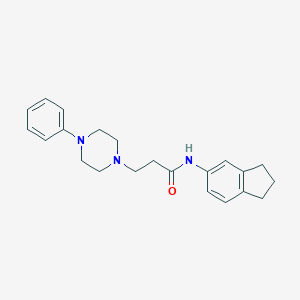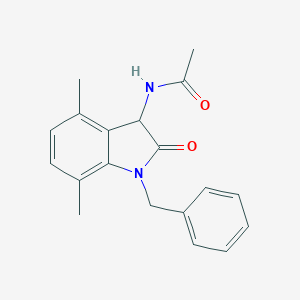![molecular formula C15H21FN2O2S B247211 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine, also known as FFPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine-based compound that has shown promise in a range of applications, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine works by binding to the sigma-1 receptor and blocking its activity. This receptor is involved in the regulation of ion channels and neurotransmitter release, and its activity has been linked to a range of physiological processes. By blocking this receptor, 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine can modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception, improve memory, and reduce anxiety-like behavior. It has also been shown to have antidepressant-like effects in animal models of depression. These effects are thought to be due to its ability to modulate the activity of various neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine. One area of interest is in the development of more potent and selective sigma-1 receptor antagonists. Another area of interest is in the development of novel therapeutic agents based on 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine, which could be used to treat a range of neurological disorders. Finally, there is a need for further research into the physiological processes that are regulated by the sigma-1 receptor, which could lead to a better understanding of the role of this receptor in health and disease.
Métodos De Síntesis
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-fluorobenzene with chlorosulfonic acid to produce 4-fluorobenzenesulfonyl chloride. This compound is then reacted with 1-methylpiperidine to produce 1-[(4-Fluorophenyl)sulfonyl]-4-methylpiperidine. Finally, this compound is reacted with pyrrolidine to produce 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine.
Aplicaciones Científicas De Investigación
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has been shown to be a potent and selective blocker of the sigma-1 receptor. This receptor is involved in a range of physiological processes, including pain perception, memory, and mood regulation. By blocking this receptor, 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has the potential to be used as a treatment for a range of neurological disorders, including depression, anxiety, and chronic pain.
Propiedades
Fórmula molecular |
C15H21FN2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C15H21FN2O2S/c16-13-3-5-15(6-4-13)21(19,20)18-11-7-14(8-12-18)17-9-1-2-10-17/h3-6,14H,1-2,7-12H2 |
Clave InChI |
NUDQTTKFEVWVEU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)

![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)
